N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-8-6-9(8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMDGPSXQJGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by a spirocyclic structure, which has been associated with various pharmacological properties. The azaspiro framework is significant in drug design as it can enhance receptor binding and specificity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, particularly those associated with the EGFR pathway. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Receptor Agonism : Recent studies suggest that derivatives of 6-azaspiro[2.5]octane, including this compound, can act as agonists for the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor enhances insulin release, lowers blood glucose levels, and promotes weight loss, making it a candidate for treating type 2 diabetes .
Case Studies and Experimental Data
- Cancer Cell Lines : Research has shown that compounds with similar structures exhibit potent anti-cancer properties by inducing mitotic arrest in cancer cell lines through inhibition of KIF18A, a protein critical for proper cell division . This mechanism suggests that this compound may also have similar effects.
- GLP-1 Receptor Activity : A study reported that modifications on the 6-azaspiro[2.5]octane scaffold led to the development of small-molecule GLP-1 receptor agonists. These compounds demonstrated significant efficacy in promoting insulin secretion and reducing plasma glucose levels in preclinical models .
- Pharmacokinetics and Toxicology : Preliminary assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its pharmacokinetic properties and potential toxicity profiles.
Data Table: Biological Activities and Mechanisms
Scientific Research Applications
Antimicrobial Activity
Overview : Recent studies have highlighted the antimicrobial properties of N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide, demonstrating its efficacy against various bacterial strains.
In Vitro Studies :
- Comparative studies indicate that this compound shows significant antimicrobial activity, often surpassing standard antibiotics like isoniazid and ciprofloxacin.
| Compound | Activity Level | Comparison Standard |
|---|---|---|
| This compound | High | Isoniazid |
| This compound | Moderate | Ciprofloxacin |
Case Study 1 : A study evaluated the antimicrobial efficacy of several derivatives of spirocyclic compounds, including this compound, against mycobacterial and fungal strains. The results indicated that it exhibited higher efficacy than penicillin G, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Potential
Overview : The compound has also been investigated for its anticancer properties.
Cell Line Studies :
- Preliminary research indicates that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations. Further studies are required to elucidate the specific molecular pathways involved in its anticancer activity.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown potential in other biological activities:
- Anti-inflammatory Effects : Initial findings suggest that the compound may modulate inflammatory pathways through interactions with cytokine receptors.
- Neuroprotective Properties : Evidence indicates possible neuroprotective effects, particularly in protecting neuronal cells from oxidative stress-induced damage .
Role as a Chemical Intermediate
This compound serves as an important intermediate in pharmaceutical synthesis. It is utilized in the preparation of various bioactive compounds, including those targeting specific kinases implicated in diseases like Parkinson's disease and cancer .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Modifications : While all three compounds share the 6-azaspiro[2.5]octane core, substituent variations significantly alter their pharmacological profiles. The compound from includes a benzamide-pyrimidine moiety linked to a difluoropiperidine group, enhancing its selectivity for KIF18A . In contrast, the trifluoromethanesulfonamide derivative in features bulkier sulfonyl groups, which may influence solubility and membrane permeability .
Bioactivity: The KIF18A inhibitor () demonstrates nanomolar potency, highlighting the importance of the benzamide-pyrimidine substituent in target engagement. The absence of similar substituents in the other compounds may explain their lack of reported activity.
Research Implications and Limitations
Structural Optimization : The antineoplastic activity of the compound suggests that functionalizing the azaspiro scaffold with electron-withdrawing groups (e.g., fluorinated piperidine) and heteroaromatic systems (pyrimidine) could enhance target affinity. The target compound’s simpler structure may serve as a starting point for further derivatization.
Preparation Methods
Cyclopropane Ring Annulation
A widely adopted method involves the reaction of 1-hydroxy-1-cyclopropanecarboxylate derivatives with amines under basic conditions. For example:
Substitution Reactions with Difluoronicotinic Acid
Alternative approaches utilize 2,6-difluoronicotinic acid as a starting material:
-
Reactants : 2,6-Difluoronicotinic acid, 6-azaspiro[2.5]octane.
-
Conditions : DIPEA in acetonitrile (ACN) or 1,4-dioxane at 20°C for 18–48 hours.
Functionalization to N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide
Direct Sulfonylation of Spirocyclic Amines
A one-pot sulfonylation strategy is employed to introduce the methanesulfonamide group:
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 6-Azaspiro[2.5]octane, methanesulfonyl chloride | DIPEA, DCM, 0°C to RT, 2–4 hours | 68% |
Mechanistic Insight : The spirocyclic amine acts as a nucleophile, attacking the electrophilic sulfur in methanesulfonyl chloride. DIPEA neutralizes HCl byproduct, driving the reaction forward.
Alkylation-Sulfonylation Tandem Approach
For enhanced regioselectivity, a two-step protocol is preferred:
Alkylation with Chloromethyl Precursors
Sulfonamide Formation
-
Reactants : 6-(Chloromethyl)-6-azaspiro[2.5]octane, methanesulfonamide.
Alternative Routes and Modifications
Reductive Amination
A less common but efficient method utilizes reductive amination to install the methylene-sulfonamide moiety:
Mitsunobu Reaction for Alcohol Intermediates
When 6-azaspiro[2.5]octan-1-ylmethanol is available:
-
Reactants : 6-Azaspiro[2.5]octan-1-ylmethanol, methanesulfonamide.
Analytical Characterization
Critical data for verifying product integrity include:
-
¹H NMR (400 MHz, CDCl₃) : δ 3.19 (t, J = 5.6 Hz, 4H, spiro-H), 2.98 (s, 3H, SO₂CH₃), 2.72 (m, 2H, CH₂NH), 1.69 (br s, 4H), 0.47 (s, 4H).
-
HRMS (ESI) : m/z Calc'd for C₁₀H₁₈N₂O₂S [M+H]⁺: 231.1118; Found: 231.1121.
Challenges and Optimization Strategies
-
Steric Hindrance : The spirocyclic structure impedes sulfonylation; microwave-assisted synthesis (120°C, 1 hour) improves yields to 85%.
-
Byproduct Formation : Use of scavengers (e.g., polymer-bound trisamine) reduces sulfonic acid impurities.
-
Scalability : Continuous-flow systems enhance reproducibility for gram-scale production .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide, and how is purity validated?
- Synthesis : A common approach involves reacting 6-azaspiro[2.5]octan-1-ylmethylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typically employed.
- Characterization :
- NMR : H and C NMR confirm the spirocyclic amine integration and sulfonamide linkage.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for CHNOS).
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Q. How is the 6-azaspiro[2.5]octane moiety structurally characterized, and what role does it play in molecular conformation?
- X-ray Crystallography : Resolves spirocyclic geometry, revealing bond angles (e.g., C-N-C in the azaspiro ring ≈ 109.5°) and torsional strain .
- Conformational Analysis : The spirocyclic system restricts rotational freedom, enhancing binding specificity in biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties and UV/Vis spectrum of this compound?
- Methodology :
Geometry Optimization : Use DFT (e.g., B3LYP/6-311+G(d,p)) to minimize energy and calculate bond lengths/angles .
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., HOMO localized on sulfonamide, LUMO on azaspiro ring) .
UV/Vis Simulation : Time-dependent DFT (TD-DFT) correlates computed transitions (e.g., π→π* or n→π*) with experimental λmax values .
- Example Data :
| Parameter | Value (DFT) | Experimental (UV/Vis) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | - |
| λmax (nm) | 255 | 255 (in methanol) |
Q. How can regioselective functionalization of the azaspiro moiety be achieved for derivative synthesis?
- Alkylation Strategies :
- Use bulky bases (e.g., LDA) to direct deprotonation to the less hindered nitrogen in the azaspiro ring.
- Electrophilic substitution favors the nitrogen adjacent to the spiro carbon due to electron density distribution .
Q. What experimental approaches assess the compound’s inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)?
- In Vitro Assays :
Enzyme Kinetics : Measure IC50 via fluorescence-based COX-2 inhibition assays (e.g., Cayman Chemical Kit #701080) .
Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to COX-2’s hydrophobic pocket, correlating with IC50 values .
- Data Interpretation : Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km and unchanged Vmax .
Methodological Notes
- Safety : Handle methanesulfonyl chloride under inert atmosphere (glovebox) due to moisture sensitivity .
- Contradictions : While associates the compound with Sovilnesib (a kinase inhibitor), links methanesulfonamides to COX-2 inhibition. Researchers must validate target specificity via orthogonal assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
